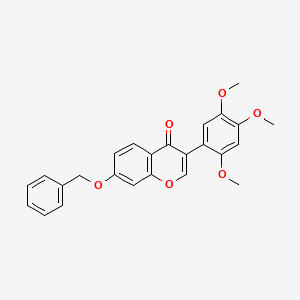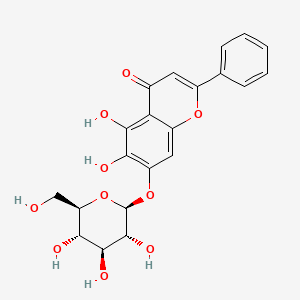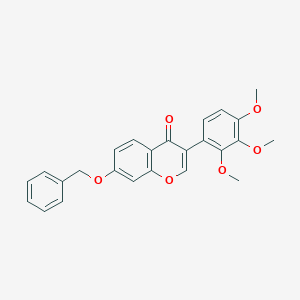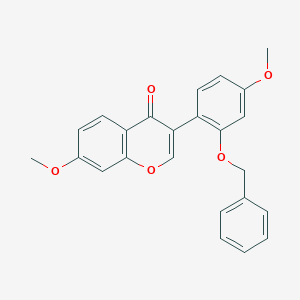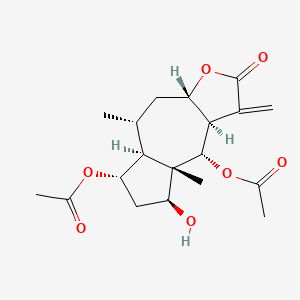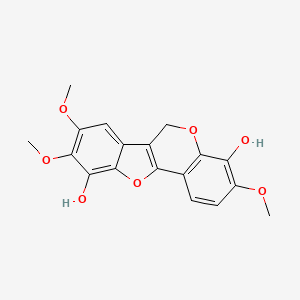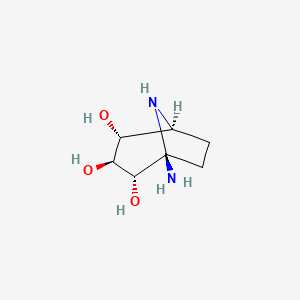
Diastase
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diastase is a group of enzymes that catalyze the breakdown of starch into maltose . It was the first enzyme discovered and was extracted from malt solution in 1833 by Anselme Payen and Jean-François Persoz . Today, “diastase” refers to any α-, β-, or γ-amylase that can break down carbohydrates .
Synthesis Analysis
Diastase has been used for the one-pot aqueous synthesis of gold nanoparticles (AuNPs) of tunable size . During the synthetic process, diastase acts concurrently as both a reducing and stabilizing agent, while no additional chemical reagents or surfactants are added .
Molecular Structure Analysis
Diastase is a hydrolytic enzyme that breaks down polysaccharides like starch and glycogen into smaller molecules like oligosaccharides, disaccharides, and monosaccharides .
Chemical Reactions Analysis
Diastase splits the starch into malt sugar, and the amylase in human saliva breaks down the complex carbohydrates into simple sugar (glucose) . The diastase activity of honey can be determined quickly and non-destructively with Vis/NIR spectral methods .
Physical And Chemical Properties Analysis
The physicochemical properties of honey produced by seven species of stingless bees and the honey bee (Apis mellifera) were studied . The results showed that the physicochemical properties depend on bee species .
Applications De Recherche Scientifique
Food Industry
Diastase enzymes, particularly amylases, play a crucial role in the food industry. They are used to break down complex carbohydrates into simpler sugars during food processing . This process is essential in the production of various food items such as bread, where diastase helps in the fermentation process by breaking down starches in flour, contributing to the rise and texture of the bread .
Brewing Industry
In brewing, diastase enzymes facilitate the conversion of starches present in grains into fermentable sugars. This is a vital step in the production of beer and other alcoholic beverages, as these sugars are then fermented by yeast to produce alcohol .
Honey Quality Analysis
Diastase activity is a key quality parameter in honey. The diastase number (DN) indicates the enzyme activity level, which can be affected by factors like storage and heating. High diastase activity is often associated with fresh, high-quality honey .
Pharmaceutical Applications
Diastase is used in pharmaceuticals to aid digestion. It is particularly beneficial for individuals with starch digestion issues, as it helps in breaking down starches into more easily absorbable sugars. Diastase supplements can alleviate symptoms of indigestion and improve overall gastrointestinal function .
Textile Industry
In the textile industry, diastase enzymes are used for desizing fabrics. They remove the starch coatings applied to threads during manufacturing, preparing them for further processing such as dyeing or printing .
Paper Industry
Amylase enzymes, a type of diastase, are utilized in the paper industry for the deinking process during paper recycling. They help in breaking down the starch-based adhesives used in paper coatings, facilitating the removal of ink from recycled paper fibers .
Biofuel Production
Diastase enzymes contribute to the production of biofuels by breaking down starches into sugars that can be fermented to produce ethanol, a common biofuel. This application is particularly important in the context of renewable energy and sustainability .
Waste Management
In environmental biotechnology, diastase enzymes are employed in waste management to decompose organic waste materials. This helps in reducing waste volume and facilitates the conversion of waste into useful byproducts such as compost or biogas .
Mécanisme D'action
Target of Action
Diastase primarily targets polysaccharides, specifically starch and glycogen . These complex carbohydrates are found in a variety of foods and serve as a significant source of energy for organisms .
Mode of Action
Diastase is a group of enzymes that catalyze the breakdown of starch into simpler sugars . This process involves the hydrolysis of the glycosidic bonds in starch, converting it into maltose, a disaccharide . This enzymatic action is facilitated by the active site of the diastase enzyme, which binds to the starch molecule and catalyzes its breakdown .
Biochemical Pathways
The action of diastase initiates a series of biochemical reactions. The breakdown of starch into maltose is the first step in carbohydrate digestion . Maltose is then further broken down into glucose by other enzymes . Glucose, a monosaccharide, can be readily absorbed by cells and used in various metabolic pathways to produce energy .
Pharmacokinetics
The pharmacokinetics of diastase, like other enzymes, is influenced by various factorsThe bioavailability of diastase would depend on factors such as the method of administration and the presence of inhibitors or activators .
Result of Action
The action of diastase results in the conversion of complex carbohydrates into simpler, absorbable sugars. This facilitates the digestion process and enables the efficient utilization of carbohydrates for energy production . On a cellular level, the glucose produced can be used in various metabolic pathways, contributing to cellular respiration and energy production .
Action Environment
The activity of diastase, like other enzymes, is influenced by environmental factors such as temperature and pH . Each enzyme has an optimal temperature and pH at which it functions most efficiently. Deviations from these optimal conditions can reduce enzyme activity and may even denature the enzyme, rendering it inactive .
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "Diastase can be synthesized through a multi-step process involving the hydrolysis of starch using alpha-amylase enzyme followed by the purification of the resulting diastase enzyme.", "Starting Materials": [ "Starch", "Alpha-amylase enzyme", "Water", "Buffer solution" ], "Reaction": [ "Mix starch with water and buffer solution to form a slurry", "Add alpha-amylase enzyme to the slurry and incubate at a specific temperature and pH for a specific time period to allow for hydrolysis of starch", "Heat the mixture to denature the alpha-amylase enzyme and stop the hydrolysis reaction", "Filter the mixture to remove any insoluble material", "Concentrate the filtrate using techniques such as ultrafiltration or evaporation", "Purify the resulting diastase enzyme using techniques such as chromatography or electrophoresis" ] } | |
Numéro CAS |
9000-92-4 |
Nom du produit |
Diastase |
Origine du produit |
United States |
Q & A
Q1: What is diastase, and what is its primary function?
A1: Diastase refers to a group of enzymes, including α-amylase and β-amylase, that catalyze the breakdown of starch into smaller sugar molecules like maltose and glucose. [, , , , , , ]
Q2: How does diastase interact with starch to break it down?
A2: Diastase enzymes, particularly α-amylase, hydrolyze the α-1,4-glycosidic bonds within the starch molecule. This process breaks down the complex starch structure into smaller dextrins and ultimately yields maltose. β-amylase acts on the non-reducing ends of starch chains, releasing maltose units. [, , , ]
Q3: What are the downstream effects of diastase activity?
A3: Diastase activity results in the production of simpler sugars from starch. These sugars are then utilized by organisms for energy production and various metabolic processes. [, , , ]
Q4: Is there a specific molecular formula and weight for diastase?
A4: Diastase is not a single molecule but a complex mixture of enzymes. Therefore, a specific molecular formula and weight cannot be assigned to diastase as a whole. [, , , ]
Q5: What spectroscopic data is available for characterizing diastase?
A5: Spectroscopic techniques like UV-Vis spectrophotometry are primarily used to measure diastase activity rather than its structural characterization. Specific spectroscopic data for characterizing the individual enzymes within the diastase complex would depend on the purification and isolation of each enzyme. [, , , , ]
Q6: How does heat treatment affect diastase activity in honey?
A6: Diastase activity in honey is sensitive to heat. Heating honey above 50°C, especially for extended periods, leads to a significant reduction in diastase activity. [, , , , , ]
Q7: Are there any materials that can be used to stabilize diastase during processing?
A7: Research indicates that using Arabic gum as a carrier material during spray drying of honey can help preserve diastase activity. []
Q8: What factors influence the catalytic activity of diastase?
A8: Diastase activity is affected by factors like temperature, pH, and the presence of inhibitors. Each diastase enzyme has an optimal pH and temperature range for maximum activity. [, , , , , , ]
Q9: What are the applications of diastase in various industries?
A9: Diastase is used in the food industry for starch hydrolysis in baking and brewing. It is also used in textile processing for starch removal and in the pharmaceutical industry for digestive aid formulations. [, , , , ]
Q10: How can the stability of diastase be improved for various applications?
A12: Encapsulation techniques, the use of stabilizing agents, and optimization of storage conditions (temperature, pH) can enhance diastase stability. [, , , , ]
Q11: Are there specific SHE regulations regarding the use of diastase?
A13: Specific SHE regulations regarding diastase use can vary depending on the application and geographical region. Generally, diastase used in food and pharmaceutical applications needs to meet purity and safety standards. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



